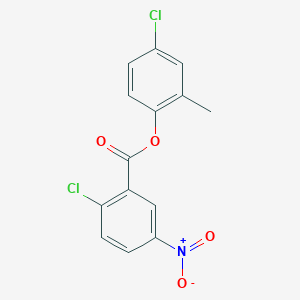
2-(4-chlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds derived from acetohydrazide precursors has been explored, providing a foundation for understanding the synthetic routes that could be applied to oxazolone derivatives. For instance, Bekircan, Ülker, and Menteşe (2015) described the synthesis of novel heterocyclic compounds using a starting compound for various cyclization and aminomethylation reactions, characterized by spectral studies and screened for enzyme inhibition activities (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. Şahin et al. (2011) provided insights into the dihedral angles and intermolecular hydrogen bonding patterns, which are crucial for understanding the molecular arrangement and potential reactivity of oxazolone derivatives (Şahin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving oxazolone derivatives can lead to a variety of heterocyclic compounds with potential biological activities. The reactivity of such compounds towards different reagents and conditions has been documented, offering insights into the chemical properties of oxazolone derivatives. For example, the work by Bekircan et al. (2014) on the synthesis of triazole derivatives starting from chlorophenyl and methoxybenzyl triazol, and their screening for enzyme inhibitory activities, highlights the versatile chemistry of these compounds (Bekircan et al., 2014).
Physical Properties Analysis
The physical properties of oxazolone derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Kumarasinghe, Hruby, and Nichol (2009) discussed the regiospecific synthesis of pyrazol derivatives, their crystallization behavior, and the role of hydrogen bonding and conformational differences in determining the physical properties of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of oxazolone derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for their application in synthetic chemistry and potential biological activities. Alotaibi et al. (2018) synthesized and characterized N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, providing valuable data on the compound's structure through spectroscopic methods (Alotaibi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Researchers have utilized this compound as a starting material or intermediate in the synthesis of novel heterocyclic compounds. For instance, Bekircan et al. (2015) conducted a study on synthesizing new compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their potential inhibition of lipase and α-glucosidase. These compounds exhibited promising anti-lipase and anti-α-glucosidase activities, indicating potential for further pharmaceutical applications (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Electronic Analysis
Another study by Beytur and Avinca (2021) focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, derived from a similar process involving the compound of interest. The research provided insights into the electronic properties and potential applications of these compounds in various fields, including materials science and pharmacology (Beytur & Avinca, 2021).
Eigenschaften
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNYTEYVPTZRLM-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5604257.png)
![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)
![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)

![4-(4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride](/img/structure/B5604295.png)
![[(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5604296.png)
![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)
![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)
![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)